molecular formula C16H14ClN B2922644 2-(4-Chlorophenyl)-6-ethylindolizine CAS No. 392725-37-0

2-(4-Chlorophenyl)-6-ethylindolizine

Cat. No.: B2922644
CAS No.: 392725-37-0
M. Wt: 255.75
InChI Key: DAUHHAOCLNBUIL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethylindolizine (CAS: Not explicitly listed in evidence, referred to as QA-1145 in commercial catalogs ) is an indolizine derivative characterized by a bicyclic heteroaromatic core fused with a pyridine ring. The molecule features a 4-chlorophenyl substituent at position 2 and an ethyl group at position 4.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-ethylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c1-2-12-3-8-16-9-14(11-18(16)10-12)13-4-6-15(17)7-5-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHHAOCLNBUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-ethylindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indolizine ring, especially at positions activated by the electron-donating ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indolizine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-6-ethylindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-ethylindolizine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Activity/Application Evidence Source
2-(4-Chlorophenyl)-6-ethylindolizine Indolizine 4-Cl-Ph (C2), Ethyl (C6) Not explicitly reported
2-(4-Chlorophenyl)indolizine (QA-0452) Indolizine 4-Cl-Ph (C2) Intermediate for bioactive agents
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (HC-2049) Imidazo[1,2-a]pyridine 4-Cl-Ph (C2) Potential kinase inhibition
6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde Pyrrolizine 4-Cl-Ph (C6), Ph (C7), CHO (C5) Structural intermediate
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole 4-Cl-Ph (C5), Methyl (C2), Ethyl ester Sirtuin inhibition (anticancer)

Key Observations :

  • Core Structure Influence : Indolizine derivatives (e.g., QA-1145 and QA-0452) exhibit planar aromatic systems suitable for π-π stacking in enzyme binding pockets, whereas imidazo[1,2-a]pyridine (HC-2049) and pyrrolizine derivatives (e.g., ) introduce additional nitrogen atoms or fused rings, altering electronic properties and solubility .
  • In contrast, the ester group in the imidazole derivative from contributes to its sirtuin inhibitory activity by mimicking nicotinamide adenine dinucleotide (NAD+) binding.
Table 2: Activity Profiles of Chlorophenyl-Containing Heterocycles
Compound Class Example Compound Target/Application Efficacy/Findings Evidence Source
Indolizines QA-1145 (this compound) Not reported Requires further investigation
Imidazoles Ethyl 2-[5-(4-Cl-Ph)-imidazole] Nuclear sirtuins (SIRT1/2) Higher docking scores than reference inhibitors
Pyridine-thioacetamides N-(4-Cl-Ph)-2-(pyridinylthio)acetamide Cowpea aphid (insecticidal) Superior to acetamiprid (commercial insecticide)
Pyrrolizines 6-(4-Cl-Ph)-7-phenyl-pyrrolizine Not explicitly reported Structural characterization only

Key Insights :

  • Anticancer Potential: The imidazole derivative from showed strong sirtuin inhibition (Glide score: −9.2 kcal/mol), a mechanism relevant in non-small cell lung cancer (NSCLC). QA-1145’s indolizine core may similarly target epigenetic regulators but lacks direct evidence.
  • Agrochemical Utility : Pyridine-thioacetamide derivatives () demonstrated insecticidal efficacy against Aphis craccivora (LC₅₀: 0.02 μg/mL), outperforming acetamiprid. QA-1145’s ethyl group could modulate bioactivity in analogous applications.

Biological Activity

2-(4-Chlorophenyl)-6-ethylindolizine is a synthetic compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic properties.

Chemical Structure

The molecular formula of this compound is C16H14ClNC_{16}H_{14}ClN with a molecular weight of 255.74 g/mol. The compound features a chlorophenyl group and an ethyl substituent on the indolizine core, which is crucial for its biological activity.

Antibacterial Activity

Indolizines, including this compound, have shown promising antibacterial properties. A study evaluating various indolizine derivatives demonstrated that several exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MIC) for these compounds ranged from 4 to 32 µg/mL against susceptible strains, indicating significant antibacterial potential .

Anticancer Activity

Indolizines have also been investigated for their anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory and Other Activities

In addition to their antibacterial and anticancer effects, indolizines are recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Furthermore, these compounds exhibit antioxidant activity, which contributes to their therapeutic efficacy in various disease models.

Case Study: Antitubercular Activity

A specific study focused on the antitubercular activity of indolizine derivatives, including this compound. The research found that several synthesized compounds were effective against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with MIC values ranging from 16 to 64 µg/mL . Molecular docking studies identified potential targets such as enoyl-acyl carrier protein reductase (InhA), which is critical in fatty acid biosynthesis in MTB.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialStrong activity against S. typhi, B. subtilis ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits COX and pro-inflammatory cytokines
AntitubercularEffective against drug-sensitive and MDR MTB

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